(4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine

nNOS inhibition Isoform selectivity 2-Aminoquinoline

This 2-aminoquinoline derivative is a versatile scaffold for constructing 7-phenyl-2-aminoquinoline-based nNOS inhibitors. The unsubstituted quinoline 7-position serves as a synthetic handle for introducing functionalized aryl or heteroaryl groups to target the nNOS-specific Asp597 water pocket—a structural feature exploited for up to ~900-fold selectivity over eNOS. Unlike the elaborated analog OSJ (Ki rat nNOS = 0.021 µM), this intermediate lacks the aminomethyl tail, enabling researchers to isolate the contribution of individual substituents to target engagement and isoform selectivity. Also applicable as a comparator in G9a/EHMT2 inhibitor programs (structurally related analog CSV0C018875) and EGFR mutant kinase screening (L858R/T790M/C797S resistance model). Request a quote for custom synthesis or bulk quantities.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
Cat. No. B5642168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C
InChIInChI=1S/C18H18N2O/c1-3-21-15-10-8-14(9-11-15)19-18-12-13(2)16-6-4-5-7-17(16)20-18/h4-12H,3H2,1-2H3,(H,19,20)
InChIKeyMEWSMMGVDHTULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





What Is (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine? Core Chemical Identity and Technical Specifications for Procurement


(4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine (CAS: 331711-89-8) is a synthetic organic compound belonging to the 2-aminoquinoline class [1]. Its core structure comprises a 4-methylquinoline moiety linked via a secondary amine bridge to a 4-ethoxyphenyl substituent, with a molecular formula of C18H18N2O and a molecular weight of 278.35 g/mol [2]. While detailed bioactivity data for this specific substitution pattern remain sparse in the primary literature, closely related 7-phenyl-2-aminoquinoline derivatives are established scaffolds for developing potent and isoform-selective inhibitors of neuronal nitric oxide synthase (nNOS), with documented therapeutic potential in neurodegenerative disorders and melanoma [3].

Why (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine Cannot Be Replaced by Generic 2-Aminoquinoline Analogs


Generic substitution among 2-aminoquinoline derivatives is scientifically inadvisable due to profound variations in target affinity and isoform selectivity driven by specific substituent positioning. Research on the 7-phenyl-2-aminoquinoline series demonstrates that substitution patterns on both the phenyl and quinoline rings critically govern both inhibitory potency and selectivity profiles across nNOS, eNOS, and iNOS isoforms [1]. Notably, the presence of a positively charged tail moiety in the meta-position relative to the aminoquinoline core can achieve up to nearly 900-fold selectivity for human nNOS over human eNOS, a gain attributed to interactions with a water-filled pocket surrounding an nNOS-specific aspartate residue (Asp597 in rat) that is absent in eNOS [1]. Consequently, even minor structural modifications within the 2-aminoquinoline scaffold produce functionally distinct entities with divergent pharmacological, toxicological, and off-target binding profiles.

Quantitative Evidence for Selecting (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine Over Structural Analogs


Isoform Selectivity Profile: Inferring nNOS Selectivity from the Closest Crystallographically Characterized Analog (OSJ)

The closest structurally characterized analog is 7-(3-(aminomethyl)-4-ethoxyphenyl)-4-methylquinolin-2-amine (OSJ), which differs from the target compound only by an aminomethyl substituent at the 3-position of the 4-ethoxyphenyl ring [1]. OSJ exhibits high inhibitory potency against rat nNOS (Ki = 0.021 µM) and substantial isoform selectivity versus rat iNOS (Ki = 7.2 µM), achieving a ~343-fold selectivity ratio [2]. In human isoform assays, OSJ maintains favorable selectivity: human nNOS Ki = 0.083 µM versus human eNOS Ki = 1.1 µM (13-fold selectivity) [2]. X-ray crystallography of OSJ bound to the rat nNOS heme domain (PDB: 6PN0, resolution 2.229 Å) confirms that its 2-aminoquinoline core binds within the active site, while the ethoxyphenyl moiety occupies a critical hydrophobic pocket adjacent to the heme propionate and Asp597 [3].

nNOS inhibition Isoform selectivity 2-Aminoquinoline Crystallography

Cytotoxicity Advantage Over Legacy Tool Compound: Evidence from the 6-Chloro Analog CSV0C018875

A structurally related analog, 6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine (CSV0C018875, CAS: 442150-41-6), which differs from the target compound only by a 6-chloro substituent on the quinoline ring and a 2-methyl (rather than 4-methyl) substitution pattern, has been characterized as a quinoline-based EHMT2/G9a inhibitor . In comparative studies, CSV0C018875 exhibited lesser cytotoxicity than the established G9a inhibitor BIX-01294, demonstrating that the 4-ethoxyphenyl-aminomethylquinoline scaffold can achieve target engagement with reduced cellular toxicity relative to earlier-generation tool compounds . CSV0C018875 at 2.5-20 µM inhibits H3K9me2 modification levels in histones, confirming cellular target engagement .

EHMT2/G9a inhibition Epigenetics Cytotoxicity Quinoline derivatives

Potency Benchmarking in the 2-Aminoquinoline Series: Target Scaffold Versus Unsubstituted Core

The unsubstituted core scaffold, 4-methylquinolin-2-amine, demonstrates measurable but limited enzyme inhibition: in Bacillus subtilis nitric oxide synthase (bsNOS) assays, it exhibits a Ks value of 0.80 µM [1]. In contrast, the fully elaborated 7-phenyl-2-aminoquinoline analog OSJ achieves rat nNOS Ki = 0.021 µM—representing an approximately 38-fold improvement in potency relative to the unadorned core scaffold [2]. This potency enhancement is attributed to the addition of the 7-phenyl substituent (which in OSJ bears both 4-ethoxy and 3-aminomethyl groups), establishing a clear quantitative relationship between scaffold elaboration and functional gain [3].

Enzyme inhibition Scaffold optimization nNOS Structure-activity relationship

EGFR Triple-Mutant Inhibition: Class-Level Activity of 4-Methylquinolin-2-yl Derivatives

Quinoline derivatives bearing the 4-methylquinolin-2-yl moiety demonstrate promising activity against EGFR triple-mutant (L858R/T790M/C797S) kinases, a clinically relevant resistance phenotype in non-small cell lung cancer (NSCLC) [1]. The compound 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate (5j) exhibited an IC50 of 1.91 µM against EGFR triple-mutant kinase, while the clinical comparator osimertinib showed no detectable inhibition (ND) against this mutant variant under identical assay conditions [1]. This class-level activity profile suggests that 4-methylquinolin-2-yl derivatives possess a distinct binding mode that circumvents the C797S resistance mutation that limits osimertinib efficacy.

EGFR inhibition Kinase Anticancer Quinoline NSCLC

Optimal Scientific and Industrial Use Cases for (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine


Precursor for Developing Selective nNOS Inhibitors via 7-Position Functionalization

This compound serves as an optimal synthetic precursor for constructing 7-phenyl-2-aminoquinoline-based nNOS inhibitors. The ethoxyphenyl group at the 2-amino position mimics the pharmacophore present in OSJ (Ki rat nNOS = 0.021 µM), while the unsubstituted 7-position of the quinoline ring provides a versatile handle for introducing a variety of functionalized phenyl or heteroaryl groups [1]. Researchers can leverage this scaffold to generate focused libraries targeting the nNOS-specific Asp597 water pocket, a structural feature exploited by the parent 7-phenyl-2-aminoquinoline series to achieve up to ~900-fold selectivity for human nNOS over eNOS [1].

Negative Control or Scaffold Baseline for Structure-Activity Relationship (SAR) Studies

Given the quantitative potency difference between the unelaborated 4-methylquinolin-2-amine core (Ks = 0.80 µM against bsNOS) and the fully substituted OSJ analog (Ki rat nNOS = 0.021 µM), this compound represents a valuable intermediate scaffold for SAR investigations [2][3]. Its lack of the aminomethyl tail that confers high nNOS selectivity in OSJ makes it suitable as a comparator compound to isolate the contribution of specific substituents to target engagement, isoform selectivity, and off-target binding profiles.

Epigenetic Tool Compound Development: G9a/GLP Inhibitor Scaffold Exploration

The structurally related analog CSV0C018875 (6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine) has established that 4-ethoxyphenyl-substituted quinoline amines can inhibit EHMT2/G9a with reduced cytotoxicity compared to BIX-01294 . This compound lacks the 6-chloro and 2-methyl modifications present in CSV0C018875, making it a cleaner scaffold for systematic exploration of substitution effects on G9a inhibition, histone methyltransferase selectivity, and cellular H3K9me2 modulation—critical parameters for developing next-generation epigenetic probes with improved safety margins.

Kinase Inhibitor Discovery: Screening Against Resistance-Associated EGFR Mutants

The 4-methylquinolin-2-yl core is a validated scaffold for targeting EGFR mutants resistant to osimertinib, including the L858R/T790M/C797S triple mutant (IC50 = 1.91 µM for analog 5j vs. no detectable inhibition for osimertinib) [4]. This compound can be deployed in kinase inhibitor screening cascades aimed at identifying novel chemical matter that circumvents C797S-mediated resistance, a pressing unmet need in NSCLC therapy. Its structural divergence from aniline-based EGFR inhibitors makes it particularly valuable for exploring alternative binding modes at the ATP-binding pocket or allosteric sites.

Quote Request

Request a Quote for (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.